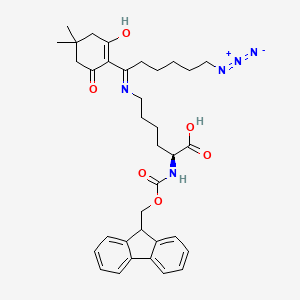

Fmoc-L-Lys(N3-Aca-DIM)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-L-Lys(N3-Aca-DIM)-OH is a useful research compound. Its molecular formula is C35H43N5O6 and its molecular weight is 629.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 629.32133411 g/mol and the complexity rating of the compound is 1170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-L-Lys(N3-Aca-DIM)-OH, a derivative of lysine, is characterized by its azide group, which plays a crucial role in various biochemical applications. This compound is primarily utilized in peptide synthesis, bioconjugation, drug delivery systems, and protein engineering. Its unique properties facilitate the incorporation of functional groups that enhance biological activity and therapeutic potential.

- Chemical Formula : C₂₁H₂₂N₄O₄

- Molecular Weight : 394.431 g/mol

- CAS Number : 159610-89-6

1. Peptide Synthesis

This compound serves as a vital building block in solid-phase peptide synthesis (SPPS). The azide functionality allows for the incorporation of various modifications post-synthesis, enhancing the peptide's properties for specific applications. This versatility is particularly beneficial in developing peptides with tailored functionalities for research and therapeutic purposes .

2. Bioconjugation

The azide group in this compound is pivotal for bioconjugation reactions, especially in "click chemistry." This method enables the efficient attachment of biomolecules such as drugs, dyes, or probes to peptides or proteins. The ability to selectively convert the azide into an amino group using reagents like triphenylphosphine further expands its utility in creating complex biomolecular architectures .

3. Drug Delivery Systems

Research indicates that compounds like this compound can enhance the pharmacokinetic properties of therapeutic agents. By modifying drug molecules with this lysine derivative, researchers can improve stability and targeting capabilities, leading to more effective drug delivery systems .

4. Protein Engineering

This compound is extensively used in protein modification to introduce specific functionalities that can alter protein behavior. Such modifications are crucial for studying protein interactions and functions, particularly in the context of disease mechanisms and therapeutic interventions .

Case Study 1: Peptide Therapeutics

In a study focused on peptide therapeutics, this compound was incorporated into a peptide designed for targeted cancer therapy. The azide group facilitated the attachment of a cytotoxic agent via click chemistry, resulting in enhanced selectivity towards cancer cells compared to non-targeted therapies.

Case Study 2: Fluorescent Labeling

Another research initiative utilized this compound for developing fluorescently labeled peptides. The resulting conjugates were employed in cellular imaging studies, demonstrating the compound's effectiveness in tracking biological processes in real-time.

Research Findings

Eigenschaften

IUPAC Name |

(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEOBKQXWBSIEV-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.